molecular formula C18H22N6O B5562249 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B5562249
M. Wt: 338.4 g/mol
InChI Key: XOIAFNHJMOMJDA-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of fused heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential biological activities. The compound features a complex structure, incorporating pyrazole, triazole, and pyridine rings, which are pivotal in its chemical behavior and interaction with biological systems.

Synthesis Analysis

The synthesis of this compound and its derivatives involves multiple steps, starting from the reaction of sodium salts of hydroxy-pyridinyl-propenones with different heterocyclic amines in the presence of piperidenium acetate. This process facilitates the creation of pyrazolo, triazolo, and pyrimidine derivatives, showcasing the compound's versatile synthetic adaptability (Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure is characterized by elemental analysis, spectral data, and X-ray diffraction when possible. The compound's structure is confirmed by its elemental composition and the distinct spectral characteristics, indicative of its complex molecular framework involving the interaction between pyrazole, triazole, and pyridine moieties.

Chemical Reactions and Properties

Chemical reactions involving this compound are diverse, including acylation reactions that lead to the formation of new classes of derivatives, such as 1,2,3-triazolo and pyrazolo pyridines. These reactions are facilitated by conditions like microwave irradiation, demonstrating the compound's reactivity and potential for generating a variety of chemically significant derivatives (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, are crucial for the compound's application in different fields. For instance, modifications of the compound have been made to improve water solubility at physiological pH, enhancing its suitability for various applications, especially in medicinal chemistry (Baraldi et al., 2012).

Scientific Research Applications

Water Solubility and Adenosine Receptor Antagonism

Compounds structurally related to 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine have been explored for their potential as adenosine receptor antagonists. One study focused on enhancing the water solubility of these compounds by functionalizing the C(5) position, aiming to generate stable, water-soluble salts suitable for intravenous infusion. This approach facilitates the use of such compounds in medical applications, particularly as adenosine receptor antagonists, which have implications in treating cardiovascular diseases and other conditions (Baraldi et al., 2012).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of new heterocyclic compounds. Research has been conducted on the creation of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a] benzimidazole derivatives through reactions involving sodium salt of 3-hydroxy-(1-pyridin-2-yl)prop-2-en-1-one. These processes underscore the chemical versatility and potential utility of these compounds in synthesizing a wide range of heterocyclic structures, which have broad applications in pharmaceuticals and materials science (Mohamed et al., 2011).

Antimicrobial and Insecticidal Applications

Research on compounds with similar structures to 3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine has also shown potential antimicrobial and insecticidal applications. For instance, new heterocycles incorporating thiadiazole moieties have been synthesized and evaluated as insecticidal agents against the cotton leafworm, demonstrating the potential of these compounds in agricultural and pest management applications (Fadda et al., 2017).

properties

IUPAC Name

2-pyrazol-1-yl-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-2-15(24-11-5-9-19-24)18(25)22-12-7-14(8-13-22)17-21-20-16-6-3-4-10-23(16)17/h3-6,9-11,14-15H,2,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIAFNHJMOMJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C2=NN=C3N2C=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine

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